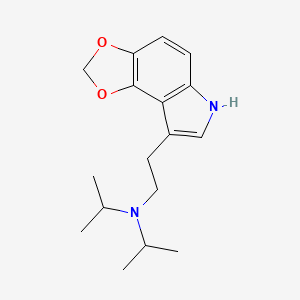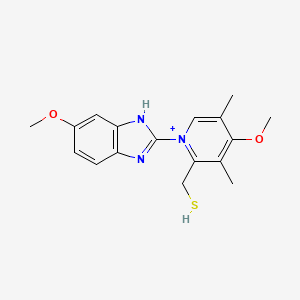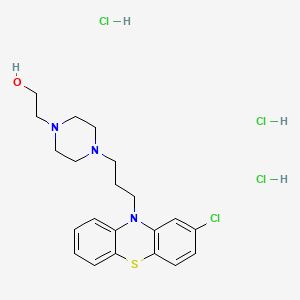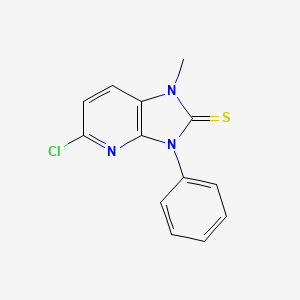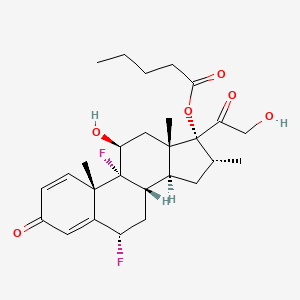
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea (7UYX582JC6) is a synthetic organic molecule characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring, linked through a urea moiety. This compound has a molecular formula of C15H8F6N4O5 and a molecular weight of 438.2382 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform . The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and to ensure high yield .
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like or .
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and tin chloride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products Formed
Reduction: Formation of N,N’-bis(4-amino-3-(trifluoromethyl)phenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-3-(trifluoromethyl)aniline and carbon dioxide.
Applications De Recherche Scientifique
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to the presence of nitro and trifluoromethyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(4-nitrophenyl)urea
- N,N’-bis(3-(trifluoromethyl)phenyl)urea
- N,N’-bis(4-chloro-3-(trifluoromethyl)phenyl)urea
Uniqueness
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea is unique due to the combination of nitro and trifluoromethyl groups on the phenyl rings, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
6167-23-3 |
|---|---|
Formule moléculaire |
C15H8F6N4O5 |
Poids moléculaire |
438.24 g/mol |
Nom IUPAC |
1,3-bis[4-nitro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8F6N4O5/c16-14(17,18)9-5-7(1-3-11(9)24(27)28)22-13(26)23-8-2-4-12(25(29)30)10(6-8)15(19,20)21/h1-6H,(H2,22,23,26) |
Clé InChI |
FZKLCRHVRMYKCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
